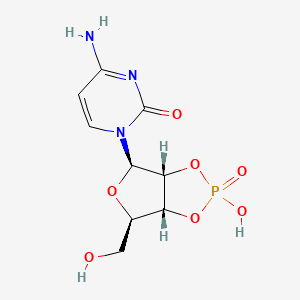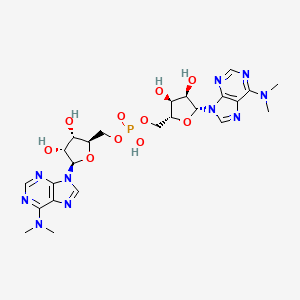
Etil N-(4-clorofenil)carbamato
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl N-(4-chlorophenyl)carbamate derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The structure was confirmed by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl N-(4-chlorophenyl)carbamate derivatives has been extensively analyzed using various techniques. The ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate's molecular structure, for instance, was investigated through vibrational frequencies and vibrational assignments, optimized using HF and DFT levels of theory. The stability was analyzed by NBO analysis, and HOMO and LUMO analysis was used to determine charge transfer within the molecule (Y. Sheena Mary et al., 2015).
Chemical Reactions and Properties
Ethyl N-(4-chlorophenyl)carbamate participates in a variety of chemical reactions, indicating its reactivity and potential for creating diverse derivatives. The preparation of ethenyl and oxiranol carbamate and their (2-2H2)-derivatives using selenium chemistry is one such example. These derivatives were used in further reactions, demonstrating the compound's versatility in synthetic chemistry (C. Bleasdale et al., 1994).
Physical Properties Analysis
The physical properties of ethyl N-(4-chlorophenyl)carbamate derivatives, such as crystal structure and hydrogen bonding patterns, have been a focus of research. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives were analyzed for their crystal structures, revealing how molecular interactions and hydrogen bonding contribute to their stability (S. J. Garden et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of ethyl N-(4-chlorophenyl)carbamate derivatives, have been extensively studied. Nuclear magnetic resonance studies showed that ethyl N-substituted carbamates exist as single isomers in specific solvents, indicating the influence of substituents on the chemical shift and thus on the chemical properties of the compound (D. M. Soignet et al., 1974).
Aplicaciones Científicas De Investigación
Seguridad de las Bebidas Fermentadas
El carbamato de etilo (EC), que es el éster etílico del ácido carbámico, es un subproducto natural en la producción de alimentos fermentados y bebidas alcohólicas . Es carcinógeno y genotóxico, lo que representa una preocupación significativa para la seguridad alimentaria . En un estudio, se aisló Clavispora lusitaniae Cl-p, un microorganismo con una fuerte capacidad de degradación de EC. Esta cepa descompuso el 47,69% del carbamato de etilo después de cinco días de fermentación . Esta aplicación es significativa para mejorar la seguridad de los alimentos y bebidas fermentados .
Mejora del Sabor en Bebidas Fermentadas
Se encontró que la misma cepa, Clavispora lusitaniae Cl-p, tiene la capacidad de producir aroma y éster . Cuando la cepa se agregó a la fermentación del vino de arroz, se agregaron sustancias aromáticas como el acetato de etilo y el β-feniletanol . Esta aplicación es beneficiosa para mejorar el perfil de sabor de las bebidas fermentadas .
Evaluación de Riesgos de Exposición al Carbamato de Etilo
La exposición al carbamato de etilo debido a la ingesta diaria de bebidas alcohólicas es una preocupación para la salud . Se llevó a cabo un estudio de encuesta y evaluación de riesgos a nivel nacional para analizar los contenidos de EC y la exposición debido a la ingesta de bebidas alcohólicas . Esta aplicación es crucial para comprender los riesgos para la salud asociados con la exposición al carbamato de etilo .
Investigación del Cáncer
Se ha encontrado que el carbamato de etilo es carcinógeno . Se descubrió en la década de 1940 que el EC puede aumentar el riesgo de cáncer . Esta aplicación es importante para la investigación del cáncer y la comprensión de la carcinogenicidad de ciertas sustancias .
Toxicología de los Alimentos
Los alimentos y bebidas contienen muchos productos químicos tóxicos que plantean preocupaciones para la salud . El carbamato de etilo es uno de esos productos químicos tóxicos presentes en muchos alimentos y bebidas fermentados . Esta aplicación es significativa para los estudios de toxicología de los alimentos .
Transformaciones Bioquímicas
El citocromo P-450 puede transformar una pequeña parte del EC en N-hidroxicarbamato de etilo, a-hidroxicarbamato de etilo y carbamato de vinilo . El N-hidroxicarbamato es una sustancia cancerígena que puede causar la oxidación y despurinación del ADN mediante la producción de óxido nítrico . Esta aplicación es relevante para comprender las transformaciones bioquímicas del carbamato de etilo .
Mecanismo De Acción
Target of Action
Ethyl N-(4-chlorophenyl)carbamate, also known as N-(P-Chlorophenyl)Urethane, is a carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific targets and the biological context.
Propiedades
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXXIMERYQVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180851 | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2621-80-9 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


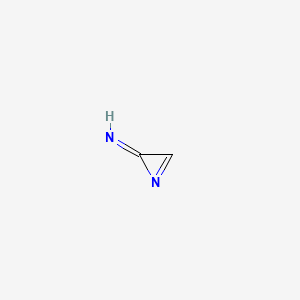

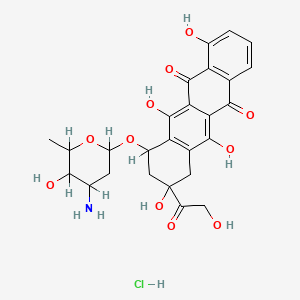


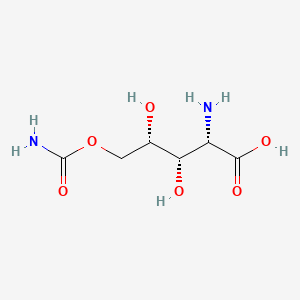
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
